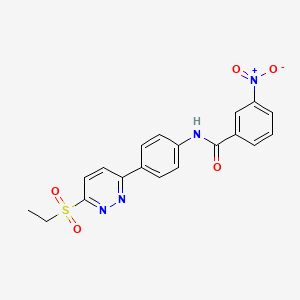![molecular formula C21H20N6O4 B2766083 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705461-21-7](/img/structure/B2766083.png)
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Modeling and Drug Metabolism
Research involving complex oxazolone derivatives like the mentioned compound often focuses on understanding their metabolic pathways, pharmacokinetics, and the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic (PBPK) modeling. These studies are crucial for predicting drug behavior in the human body, optimizing dosing regimens, and improving therapeutic efficacy while minimizing toxicity. An example of this type of research is the study on the metabolism of serotonin-4 receptor partial agonists and their metabolites, highlighting the importance of such studies in drug development processes (Obach et al., 2018).
Antimicrobial and Antifungal Activities
Compounds with pyrazole, oxadiazole, and piperidine rings have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new therapeutic agents against various bacterial and fungal pathogens. For instance, new pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal properties, which can lead to the development of novel antimicrobial agents (Hassan, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of complex molecules containing pyrazine, oxadiazole, and piperidine structures is of great interest in organic chemistry due to their potential biological activities and applications in drug discovery. Research in this area often focuses on developing new synthetic methodologies, characterizing the chemical and physical properties of these compounds, and exploring their potential as lead compounds in drug development. Studies on the synthesis and characterization of phthalazinone derivatives and their biological activities serve as examples of the ongoing research efforts in this domain (Mahmoud et al., 2012).
Drug Discovery and Development
Compounds similar to the one mentioned are often explored for their potential in drug discovery, particularly as candidates for treating various diseases due to their diverse biological activities. Research includes the synthesis of novel compounds, evaluation of their biological activities, and optimization of their pharmacological profiles. The exploration of antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids represents this type of application, where novel compounds are evaluated for their effectiveness against Mycobacterium tuberculosis, a significant step in the fight against tuberculosis (Gezginci et al., 1998).
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICWXCQHRLLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)
